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GNCP-2

Cat. No.: B1576529
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Description

GNCP-2 (Guinea Pig Neutrophil Cationic Peptide-2) is an antimicrobial peptide (AMP) naturally found in the granules of guinea pig neutrophils . It is a component of the innate immune response, serving as a first line of defense against infectious agents . The gene encoding this compound has been isolated and characterized, revealing a structure comprising three exons and two introns, with exon 3 coding for the mature peptide region . Promoter studies have shown that the expression of the this compound gene is regulated at the transcriptional level, with its promoter structure having been characterized . As a cationic antimicrobial peptide, this compound is characterized by its net positive charge and hydrophobic properties, features common to many AMPs that allow them to interact with and disrupt microbial membrane bilayers . This mechanism of action, targeting the cell membrane, is a key factor in the broad-spectrum activity of many AMPs and is associated with a lower rate of resistance development compared to conventional antibiotics . Research into this compound contributes to the broader field of antimicrobial peptide study, which seeks to develop novel therapeutic alternatives to combat the rising threat of multidrug-resistant bacteria . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antimicrobial

sequence

RCICTTRTCRFPYRRLGTCLFQNRVYTFCC

Origin of Product

United States

Molecular Biology and Biogenesis of Gncp 2

Genomic Organization and Transcriptional Regulation of the GNCP-2 Gene

The gene encoding this compound has been characterized, revealing its structural organization and elements involved in its transcriptional control. core.ac.uknih.govnih.govnih.govresearchgate.netcsic.es

Analysis of Exon-Intron Architecture of this compound Gene

The GNCP gene, from which this compound is transcribed, spans approximately 3 kilobases (kb) and is composed of three exons and two introns. core.ac.uknih.govnih.gov Sequence analysis has shown that exon 1 primarily codes for the 5' untranslated region (UTR). core.ac.uknih.govnih.gov Exon 2 encodes the prepro-peptide region of this compound. core.ac.uknih.govnih.gov Exon 3 contains the coding sequence for the mature peptide region of this compound, as well as the 3' untranslated region. core.ac.uknih.govnih.gov The intron between exon 1 and exon 2 is 1217 bp in length, while the intron between exon 2 and exon 3 is 561 bp. core.ac.uk The single in-frame start codon (ATG) for translation is located in exon 2, and the single in-frame stop codon (TAA) is located in exon 3. core.ac.uk

Identification and Characterization of Promoter and Regulatory Elements of this compound Gene

Primer extension analysis has determined that the transcription initiation site for the this compound gene is located at a thymidine (B127349) residue, 93 base pairs (bp) upstream of the ATG initiation codon of the this compound mRNA. core.ac.uknih.govnih.gov Analysis of the 5' flanking region of the gene has identified several potential regulatory elements. core.ac.uknih.govnih.govnih.govcsic.es A possible TATA box sequence (TAAATAT) has been located 24 bp upstream of the transcription start site. core.ac.uknih.gov Additionally, two CAAT-like sequences were found at nucleotides -8s and -132. core.ac.uk A glucocorticoid responsive element-like sequence (AAGACAGGAAGTCCT) was also identified upstream of the TATA box, located at positions -179 to -165. core.ac.uk Interestingly, pyrimidine-rich sequences, similar to those found in the promoter regions of human neutrophil elastase and myeloperoxidase genes, are present in the 5' flanking region of the this compound gene at positions -67 to -52 and -473 to -433. core.ac.uknih.gov While these pyrimidine-rich sequences share at most 60-70% homology with those in the human neutrophil elastase and myeloperoxidase genes, their specific role in GNCP gene expression requires further elucidation. core.ac.uk Transient transfection assays comparing the promoters of the homologous GNCP-1 and this compound genes revealed that the promoter activity of GNCP-1 was approximately two-fold greater than that of this compound. nih.govresearchgate.net DNase I footprint analysis indicated that the GNCP-1 promoter had three protected regions (I, II, and III), whereas the this compound promoter showed only two protected regions (II and III). nih.govresearchgate.net

Transcriptional Control of this compound Expression in Myeloid Lineages

The transcription of genes encoding neutrophil granule components, including cationic peptides like this compound, is suggested to be restricted to a specific period of neutrophil maturation that occurs within the bone marrow. core.ac.uk Preliminary experiments involving transcription run-off assays have indicated that the transcription rate of the GNCP gene can be upregulated by approximately 2- to 3-fold upon treatment of bone marrow cells with dexamethasone, a synthetic glucocorticoid. core.ac.uknih.gov This suggests that GNCP gene expression is regulated by glucocorticoids. nih.gov The differentiation of hematopoietic stem and progenitor cells into myeloid lineages is a complex process controlled by intricate networks of transcription factors and extrinsic signals. haematologica.orgnih.gov

Post-Translational Processing and Maturation Pathways of this compound Precursor Protein

This compound is synthesized as a precursor protein that undergoes post-translational processing to yield the mature, active peptide. core.ac.uknih.govnih.govwikipedia.orglecturio.com This processing typically involves the cleavage of a signal peptide and a pro-peptide region. wikipedia.org

Role of Signal Peptidases in this compound Cleavage

Proteins destined for secretion or localization to certain organelles are often synthesized with an N-terminal signal peptide that directs them to the endoplasmic reticulum. wikipedia.orgwikipedia.org Signal peptidases are enzymes responsible for cleaving these signal peptides from the nascent protein chain, either during or after translocation across the membrane. wikipedia.orgnih.govebi.ac.uk The gene structure of this compound indicates the presence of a prepro-peptide region, suggesting that a signal peptide is likely present at the N-terminus of the precursor protein. core.ac.uknih.govnih.gov Cleavage by a signal peptidase would be an initial step in the maturation of the this compound precursor, allowing its release from the membrane and subsequent folding. nih.gov

Pro-Peptide Processing and Release of Mature this compound

Following the removal of the signal peptide, the precursor protein contains a pro-peptide region. core.ac.uknih.govnih.govwikipedia.org Pro-peptides are typically inactive protein segments that require further cleavage to generate the mature, biologically active protein. wikipedia.org Pro-sequences can play roles in the correct folding, transport, and secretion of the protein. wikipedia.org The gene structure of this compound explicitly codes for a prepro-peptide region and a mature peptide region, indicating that the pro-peptide must be cleaved to release the mature this compound. core.ac.uknih.govnih.gov This processing step, mediated by specific proteases, is crucial for the activation of the peptide. While the specific enzymes involved in the pro-peptide processing of this compound are not detailed in the provided search results, this is a common mechanism for the maturation of antimicrobial peptides and other secreted proteins. wikipedia.orgnih.gov

Cellular Localization and Secretion Mechanisms of Mature this compound in Neutrophils

Mature this compound, following its synthesis during neutrophil maturation, is targeted to specific intracellular compartments for storage. In neutrophils, this storage occurs within granules.

Granule Packaging and Storage of this compound

This compound has been consistently found in the granules of guinea pig neutrophils metabolomicsworkbench.orgwikipedia.orgwikipedia.org. Neutrophils contain several types of granules, including primary (azurophilic), secondary (specific), tertiary granules, and secretory vesicles, each with a distinct set of stored proteins and mediators nih.gov. These granules are formed during different stages of neutrophil development in the bone marrow wikipedia.org. The packaging of proteins into these granules is a complex process that occurs as the neutrophil matures wikipedia.org. While the specific mechanisms for this compound packaging have not been detailed, neutrophil granule biogenesis involves the sorting and sequestration of various antimicrobial peptides, proteases, and other effector molecules into these vesicles wikipedia.orgwikipedia.org. These stored contents contribute significantly to the neutrophil's capacity for rapid response to infection mdpi.com.

Regulated Release of this compound during Immune Responses

The release of granule contents, including stored proteins like this compound, is a tightly regulated process in neutrophils known as degranulation nih.govwikipedia.org. This process is a key effector mechanism employed by neutrophils during immune responses to eliminate pathogens and modulate inflammation wikipedia.orgwikipedia.org. Degranulation can occur through the fusion of granules with the phagosome, releasing contents to destroy internalized microbes, or through fusion with the plasma membrane, releasing contents into the extracellular space wikipedia.org.

The regulated release of neutrophil granule contents is triggered by various stimuli encountered during infection and inflammation, such as bacterial products and inflammatory mediators, which often engage G protein-coupled receptors (GPCRs) on the neutrophil surface nih.govbioregistry.io. Intracellular signaling pathways, including those involving calcium mobilization and phospholipid signaling, play crucial roles in controlling granule translocation, docking, and fusion with the target membrane nih.govmdpi.com. Small GTPases and SNARE proteins are also critical components of the machinery that regulates granule mobilization and fusion wikipedia.org.

The release of different granule types can be regulated by distinct signaling pathways, and there is a hierarchy of granule release depending on the stimulus and its concentration nih.govwikipedia.org. While the precise triggers and signaling pathways specifically governing this compound release have not been fully elucidated, its presence in granules and its known antimicrobial activity metabolomicsworkbench.org indicate that it is released via degranulation as part of the neutrophil's innate immune response. The release of this compound contributes to the extracellular antimicrobial milieu and can also have other biological activities, such as the release of histamine (B1213489) from mast cells metabolomicsworkbench.org.

Table 2: Cellular Localization and Release of this compound

FeatureDescriptionSource
Primary LocalizationIntracellular granules in neutrophils metabolomicsworkbench.orgwikipedia.orgwikipedia.orgnih.gov
Storage CompartmentsGranules (likely a type of secretion or lysosomal granule) metabolomicsworkbench.orgwikipedia.orgwikipedia.orgnih.gov
Release MechanismRegulated degranulation (fusion of granules with phagosome or plasma membrane) nih.govwikipedia.orgwikipedia.org
Triggering StimuliVarious immune stimuli (e.g., bacterial products, inflammatory mediators) nih.govbioregistry.io
Role of ReleaseContributing to antimicrobial activity and immune modulation metabolomicsworkbench.orgwikipedia.orgwikipedia.org

Structural Biology and Biophysics of Gncp 2

Primary Amino Acid Sequence Analysis and Comparative Homology Modeling of GNCP-2 with Related Peptides

The primary structure of this compound consists of a single polypeptide chain containing 31 amino acid residues. nih.govtandfonline.comnih.govjst.go.jp The complete amino acid sequence of mature this compound has been determined. nih.gov

Residue NumberAmino Acid
1Arg
2Arg
3Cys
4Ile
5Cys
6Thr
7Thr
8Arg
9Thr
10Cys
11Arg
12Phe
13Pro
14Tyr
15Arg
16Arg
17Leu
18Gly
19Thr
20Cys
21Ile
22Phe
23Gln
24Asn
25Arg
26Val
27Tyr
28Thr
29Phe
30Cys
31Cys

A comparison of the amino acid sequence of this compound with that of GNCP-1, another guinea pig neutrophil cationic peptide, reveals a high degree of homology. nih.govtandfonline.comnih.gov The primary sequence of this compound is identical to that of GNCP-1 with the exception of a single amino acid substitution at residue 21, where isoleucine in this compound replaces leucine (B10760876) in GNCP-1. nih.govfrontiersin.org

Given that this compound is classified as an alpha-defensin, comparative homology modeling can be a valuable approach to predict its three-dimensional structure. Homology modeling relies on the principle that evolutionarily related proteins and peptides with similar sequences tend to have similar structures. pepdd.comcreative-proteomics.comcomputabio.comyoutube.com Defensins, including alpha-defensins, share a conserved structural core stabilized by disulfide bonds, despite variations in their amino acid sequences. nih.govduke.edufrontiersin.orgwikipedia.orgmdpi.comresearchgate.net By using the known experimental structures of homologous defensins as templates, computational methods can generate a theoretical model of the this compound structure. pepdd.comcreative-proteomics.comcomputabio.comyoutube.comyasara.org

Determination of Secondary and Tertiary Structure of this compound

Determining the secondary and tertiary structure of a peptide like this compound is crucial for understanding its function. While detailed experimental structures for this compound were not found in the consulted literature, several biophysical techniques are commonly employed for this purpose in peptides and proteins.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure content of peptides and proteins in solution. mtoz-biolabs.comunits.itamericanpeptidesociety.orgcreative-proteomics.combiorxiv.orgspringernature.compnas.org It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. units.itamericanpeptidesociety.orgcreative-proteomics.combiorxiv.orgspringernature.com The peptide bond and the side chains of aromatic amino acids (tryptophan, tyrosine, and phenylalanine) contribute to the CD spectrum. mtoz-biolabs.comunits.itcreative-proteomics.com

The shape and intensity of the CD spectrum in the far-UV region (typically 190-250 nm) provide information about the presence and proportion of different secondary structure elements, such as alpha-helices, beta-sheets, and random coils. mtoz-biolabs.comunits.itamericanpeptidesociety.orgcreative-proteomics.combiorxiv.orgpnas.org For instance, alpha-helical structures exhibit characteristic negative bands at 208 and 222 nm and a positive band at 190-195 nm, while beta-sheet structures typically show a negative band around 217-218 nm and a positive band near 195-197 nm. units.itamericanpeptidesociety.orgpnas.org CD spectroscopy can also provide insights into the tertiary structure by examining the near-UV region (250-320 nm), which is sensitive to the environment of aromatic residues and disulfide bonds. mtoz-biolabs.comunits.itspringernature.com This technique is valuable for monitoring conformational changes induced by variations in environmental conditions like pH or temperature. mtoz-biolabs.comunits.itamericanpeptidesociety.orgbiorxiv.orgspringernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides and proteins, particularly those that are difficult to crystallize. duke.edunih.govfrontiersin.orgcomputabio.comuzh.chnih.govfu-berlin.de NMR experiments provide detailed information about the local environment and spatial proximity of atoms within the molecule. duke.edufrontiersin.orguzh.chnih.govfu-berlin.deunivr.it

For peptides, NMR studies typically involve acquiring a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as COSY, TOCSY, and NOESY. uzh.chunivr.it These spectra provide data on scalar couplings (indicating connectivity through bonds) and Nuclear Overhauser Effects (NOEs, indicating spatial proximity through space). duke.eduuzh.chunivr.it By analyzing these data, researchers can assign resonances to specific atoms in the peptide chain and derive distance and dihedral angle restraints. uzh.chnih.govfu-berlin.deunivr.it These restraints are then used in computational calculations to generate a 3D structural model of the peptide in solution. uzh.chnih.govfu-berlin.de NMR is particularly well-suited for studying the conformational preferences and dynamics of flexible peptides. nih.govnih.gov

Crystallographic Approaches (e.g., X-ray Crystallography) for this compound Structure

X-ray crystallography is a primary method for determining the atomic-resolution three-dimensional structure of molecules that can form well-ordered crystals. creative-proteomics.comspringernature.comnumberanalytics.comacs.orgfiveable.menih.govtesisenred.netacs.org This technique involves diffracting X-rays off a crystal of the molecule. springernature.comnumberanalytics.comacs.orgfiveable.metesisenred.net The resulting diffraction pattern, a series of spots, contains information about the arrangement of atoms within the crystal lattice. springernature.comnumberanalytics.comacs.orgfiveable.metesisenred.net

The process of X-ray crystallography involves several steps, including crystal growth, data collection, processing of diffraction data, phase determination, and model building and refinement. creative-proteomics.comspringernature.comnumberanalytics.comacs.orgfiveable.menih.govtesisenred.netacs.org While challenging, X-ray crystallography can provide highly accurate structural models. springernature.comnumberanalytics.comacs.orgfiveable.me This method has been successfully applied to determine the structures of many proteins and peptides. creative-proteomics.comspringernature.comnumberanalytics.comnih.govtesisenred.netacs.org However, obtaining high-quality crystals of peptides can be a limiting step. numberanalytics.comnih.govtesisenred.net As of the consulted literature, a specific X-ray crystal structure for guinea pig this compound was not identified in public databases like the Protein Data Bank (PDB).

Disulfide Bond Formation and Their Role in this compound Structural Integrity and Function

A defining characteristic of this compound, as an alpha-defensin, is the presence of cysteine residues that form intramolecular disulfide bonds. This compound contains six cysteine residues. nih.govfrontiersin.org These cysteines are involved in the formation of three intramolecular disulfide bonds. nih.govnih.govmdpi.com

Disulfide bonds are covalent linkages between the sulfur atoms of two cysteine residues. These bonds play a critical role in stabilizing the three-dimensional structure of peptides and proteins, particularly those that function in extracellular or oxidative environments. mdpi.com In defensins, the network of disulfide bonds is crucial for maintaining the compact folded structure that is essential for their biological activity. nih.govfrontiersin.orgwikipedia.orgmdpi.comresearchgate.netacs.org The disulfide bonds in defensins contribute significantly to their remarkable stability against thermal denaturation and proteolytic degradation. mdpi.com

The specific pairing of cysteine residues to form disulfide bonds is highly conserved within defensin (B1577277) subfamilies. In mammalian alpha-defensins, the typical disulfide bond arrangement is Cys1-Cys6, Cys2-Cys4, and Cys3-Cys5, numbered according to their position in the mature peptide sequence. researchgate.net While the explicit disulfide bond pairing for guinea pig this compound was not detailed in the search results, it is highly probable that it follows this conserved alpha-defensin pattern, contributing to its structural integrity and function as an antimicrobial peptide. The absence of free sulfhydryl groups in purified GNCP-1 and this compound further supports the presence of fully formed disulfide bonds. nih.gov

Conformational Dynamics and Stability of this compound in Various Biophysical Environments

Peptides in solution are not rigid structures but exhibit conformational dynamics, sampling a range of different three-dimensional shapes. nih.govfrontiersin.orgpnas.orgarxiv.org Understanding these dynamics and the stability of the peptide's conformation in various biophysical environments is important for comprehending its mechanism of action and potential applications.

Conformational dynamics can occur over a wide range of timescales, from picoseconds to seconds or longer. frontiersin.orgpnas.org Techniques like NMR spectroscopy can provide insights into the dynamics of peptide backbone and side chains. duke.edunih.govcomputabio.comnih.gov Molecular dynamics simulations are also powerful computational tools used to explore the conformational space accessible to peptides and study their dynamic behavior. nih.govfrontiersin.orgbiorxiv.orgpnas.orgarxiv.org

The stability of a peptide refers to its ability to maintain its folded structure and biological activity under different conditions. genepep.comstabilitystudies.inroyalsocietypublishing.orgpepdd.comsb-peptide.com Factors such as temperature, pH, ionic strength, and the presence of other molecules in the environment can influence peptide stability. genepep.comstabilitystudies.inroyalsocietypublishing.orgpepdd.com Disulfide bonds are key contributors to the stability of cysteine-rich peptides like this compound, providing structural rigidity and resistance to unfolding and degradation. mdpi.com

Oligomerization and Self-Assembly Properties of this compound in Solution

This compound, also identified as Stenothricin-GNPS 2 (PubChem CID 145740460), is a chemical compound with the molecular formula C₄₆H₇₉N₁₀O₁₈S⁺. nih.gov While the structural characteristics and related analogs of Stenothricin-GNPS 2 have been explored, particularly through techniques like two-dimensional (2D)-NMR and mass spectrometry (MS/MS) to confirm structural similarity to stenothricin d, detailed research specifically on the oligomerization and self-assembly properties of this compound in solution is not extensively documented in the readily available literature. researchgate.netifremer.frscribd.com

General principles of structural biology and biophysics highlight that the behavior of molecules like peptides or natural products in solution, including their tendency to form oligomers or self-assemble into larger structures, is influenced by various factors. These factors typically include the molecule's intrinsic chemical structure, concentration, solvent properties, pH, temperature, and the presence of other molecules or ions. Techniques commonly employed to investigate these phenomena in solution for various compounds include Small Angle X-ray Scattering (SAXS), Nuclear Magnetic Resonance (NMR) spectroscopy, and analytical ultracentrifugation. researchgate.netifremer.fr These methods can provide insights into the size, shape, and interactions of molecules, indicating the formation of transient or stable oligomeric species or the organization into more complex self-assembled architectures.

Molecular Mechanisms of Action of Gncp 2 in Biological Systems

Membrane Interaction and Permeabilization Mechanisms of a Hypothetical GNCP-2

The interaction with and permeabilization of cell membranes is a common mechanism of action for many antimicrobial compounds. This process is often the initial and critical step in their cytotoxic activity.

Direct Interaction with Bacterial and Eukaryotic Membranes

Antimicrobial agents that target membranes typically possess amphipathic properties, meaning they have both hydrophobic and hydrophilic regions. This structure facilitates their interaction with the lipid bilayers of cell membranes. The initial contact is often governed by electrostatic interactions, particularly for cationic compounds that are attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Formation of Pores or Channels in Lipid Bilayers

Following the initial binding, membrane-active compounds can disrupt the lipid bilayer through various proposed models, leading to the formation of pores or channels. This disruption compromises the membrane's integrity, leading to the leakage of essential intracellular components like ions, ATP, and genetic material, ultimately causing cell death. nih.gov

Several models describe this process:

Barrel-stave model: Peptides or molecules aggregate and insert into the membrane, forming a pore where the hydrophobic regions face the lipid core and the hydrophilic regions line the channel.

Toroidal pore model: Similar to the barrel-stave model, but the lipid monolayers bend inward to line the pore along with the antimicrobial agent, creating a more dynamic and less defined channel.

Carpet model: The antimicrobial agents accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a critical concentration is reached, they disrupt the membrane in a detergent-like manner, leading to micellization and disintegration of the bilayer.

Antimicrobial Activity of a Hypothetical this compound Against Diverse Pathogens

The ability of a compound to act against a wide range of pathogens, including bacteria, fungi, and viruses, is a hallmark of a potent antimicrobial agent.

Bactericidal and Bacteriostatic Effects (e.g., against Staphylococcus aureus and Escherichia coli)

A compound like the described this compound would likely exhibit either bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth) effects. The nature of this effect can depend on the concentration of the compound and the specific bacterial species.

Staphylococcus aureus : As a Gram-positive bacterium, its cell envelope lacks an outer membrane, making the peptidoglycan layer and the embedded teichoic acids the primary sites of interaction for a membrane-active compound. Disruption of the cytoplasmic membrane in S. aureus would lead to rapid cell death. nih.gov

Escherichia coli : This Gram-negative bacterium presents a more complex cell envelope with an outer membrane containing LPS. nih.gov An effective antimicrobial would first need to traverse or disrupt this outer barrier to reach the inner cytoplasmic membrane. The interaction with LPS is often a key step in the activity against Gram-negative bacteria. nih.gov

Pathogen Gram Stain Potential Interaction Site for a Membrane-Active Agent
Staphylococcus aureusPositivePeptidoglycan, Teichoic Acids, Cytoplasmic Membrane
Escherichia coliNegativeLipopolysaccharide (LPS) of Outer Membrane, Cytoplasmic Membrane

Anti-Fungal and Anti-Viral Properties

Anti-Fungal Activity: The cell membranes of fungi, like those of bacteria, are essential for their survival. However, they differ in composition, notably containing ergosterol instead of cholesterol. This difference can be a target for selective antifungal agents. A compound that disrupts lipid bilayers could potentially be effective against fungi like Candida albicans by permeabilizing their plasma membrane. nih.govmdpi.comresearchgate.netnih.gov

Anti-Viral Properties: The antiviral mechanism of a membrane-active compound could involve several strategies. It might directly interact with the viral envelope, a lipid bilayer present in many viruses (e.g., influenza virus, herpesviruses), causing its disruption and inactivating the virus. news-medical.net Alternatively, it could interfere with the fusion process between the viral envelope and the host cell membrane, a critical step for viral entry. Some compounds have been shown to have virucidal activity, meaning they can directly inactivate viruses. mdpi.com

Inhibition of Biofilm Formation and Disruption

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). mdpi.compreprints.org This matrix protects the embedded bacteria from antimicrobial agents and the host immune system, making biofilm-associated infections notoriously difficult to treat.

An effective anti-biofilm agent could act at different stages:

Inhibition of Formation: It could interfere with the initial attachment of bacteria to a surface or disrupt cell-to-cell signaling (quorum sensing), which is crucial for biofilm development.

Disruption of Existing Biofilms: A membrane-active compound could potentially penetrate the EPS matrix and kill the bacteria within the biofilm. By disrupting the bacterial membranes, it could also lead to the breakdown of the biofilm structure. The ability to eradicate mature biofilms is a highly desirable characteristic for a novel antimicrobial. nih.gov

Table of Compounds

Since no information was found for "this compound," a table of compounds cannot be generated.

Immunomodulatory and Anti-Inflammatory Functions of GCP-2

GCP-2 is a key mediator of inflammatory responses. Its primary role is the recruitment of neutrophils to sites of inflammation to participate in non-specific immunity nih.gov. The expression of GCP-2 is upregulated in various inflammatory conditions, including mucosal inflammation and periodontal disease nih.gov. This chemokine is produced by several cell types, including mesenchymal cells like fibroblasts and endothelial cells, in response to pro-inflammatory stimuli nih.govresearchgate.net. The immunomodulatory functions of GCP-2 are intrinsically linked to its ability to induce the migration and activation of immune cells, particularly neutrophils.

GCP-2 is a potent chemoattractant for neutrophils wikipedia.orggenscript.com. It induces a robust and dose-dependent migration of these granulocytes to sites of inflammation nih.gov. The chemotactic activity of GCP-2 is comparable to that of other well-known neutrophil chemoattractants like Interleukin-8 (IL-8) nih.gov. In fact, in certain inflammatory conditions such as periodontal disease, the expression of GCP-2 can be more significantly increased than that of IL-8, suggesting a complementary and crucial role in neutrophil recruitment nih.gov. GCP-2 can also synergize with other chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), to enhance neutrophil chemotaxis nih.gov.

While the primary target of GCP-2 is neutrophils, there is evidence to suggest it may also influence other immune cells, such as mast cells. The receptors for GCP-2, CXCR1 and CXCR2, are known to be expressed on mast cells nih.gov. This suggests that mast cells may also be responsive to the chemotactic signals of GCP-2, although this is a less studied aspect of its function compared to its effects on neutrophils nih.govfrontiersin.orguni-luebeck.de.

Immune CellEffect of GCP-2/CXCL6Key Findings
NeutrophilsPotent ChemoattractantInduces dose-dependent migration; synergizes with other chemokines like MCP-1 to enhance chemotaxis nih.govnih.gov.
Mast CellsPotential ChemoattractantGCP-2 receptors (CXCR1 and CXCR2) are expressed on mast cells, suggesting a potential for chemotactic response nih.gov.

The expression and production of GCP-2 are tightly regulated by other cytokines and inflammatory mediators. Pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are potent inducers of GCP-2 expression in mesenchymal cells researchgate.netmedchemexpress.com. Conversely, the anti-inflammatory cytokine Interferon-gamma (IFN-γ) has been shown to down-regulate the production of GCP-2 nih.govresearchgate.net. Lipopolysaccharides (LPS), components of the outer membrane of Gram-negative bacteria, also up-regulate the expression of GCP-2 medchemexpress.com. This regulation of GCP-2 expression highlights its role as a downstream effector in the inflammatory cascade.

While much is known about the factors that induce GCP-2 production, there is less direct evidence detailing how GCP-2 itself modulates the production of other cytokines and chemokines by immune cells. Its primary documented function is the direct recruitment and activation of neutrophils nih.gov. However, by attracting neutrophils to the site of inflammation, GCP-2 indirectly contributes to the amplification of the inflammatory response, as activated neutrophils can release a variety of other inflammatory mediators.

RegulatorEffect on GCP-2/CXCL6 ProductionCell Types
Interleukin-1 beta (IL-1β)UpregulationMesenchymal cells (fibroblasts, endothelial cells) nih.govresearchgate.net
Tumor Necrosis Factor-alpha (TNF-α)UpregulationMesenchymal cells medchemexpress.com
Interferon-gamma (IFN-γ)DownregulationMesenchymal cells nih.govresearchgate.net
Lipopolysaccharides (LPS)UpregulationVarious immune cells medchemexpress.com

GCP-2 exerts its biological effects by binding to and activating two specific G protein-coupled receptors (GPCRs): CXCR1 and CXCR2 wikipedia.orgmedchemexpress.com. These receptors are primarily expressed on the surface of neutrophils nih.govmedchemexpress.com. The interaction of GCP-2 with these receptors initiates a cascade of intracellular signaling events that ultimately lead to the chemotactic response and activation of the neutrophil.

Upon binding of GCP-2 to CXCR1 and CXCR2, the associated heterotrimeric G proteins are activated. This leads to the activation of downstream signaling pathways, including the phospholipase C (PLC) pathway, which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG) frontiersin.orgresearchgate.net. These second messengers, in turn, lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively frontiersin.orgresearchgate.net. These signaling events are crucial for the cytoskeletal rearrangements required for cell migration and for the activation of effector functions in neutrophils, such as degranulation and the oxidative burst. The activation of the phosphoinositide 3-kinase (PI3K) pathway is also a key event in chemokine-mediated chemotaxis nih.gov.

There is currently no direct evidence to suggest that GCP-2 interacts with pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) or NOD-like receptors (NLRs) nih.govnih.govwikipedia.orgimmunology.orgyoutube.com. The known signaling mechanism of GCP-2 is mediated through its specific chemokine receptors, CXCR1 and CXCR2.

DNA/RNA Binding and Other Intracellular Targets of GCP-2

Recent research has revealed a novel and unexpected function of GCP-2/CXCL6. It has been shown to possess DNA-binding properties researchgate.netresearchgate.net. Specifically, GCP-2 has been identified within Neutrophil Extracellular Traps (NETs), which are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens researchgate.netresearchgate.net. The presence of GCP-2 within NETs and its ability to bind to DNA suggests a potential role in localizing and organizing these structures, which could enhance their antimicrobial activity and influence the inflammatory response researchgate.netresearchgate.net. The functional consequences of this DNA-binding activity are an active area of investigation.

Currently, there is no scientific evidence to suggest that GCP-2 binds to RNA or has other direct intracellular targets. As a secreted chemokine, its primary mode of action is through the activation of cell surface receptors on target immune cells proteinatlas.org. The discovery of its DNA-binding properties, however, opens up new avenues for understanding the full spectrum of its biological functions.

Structure Activity Relationship Sar Studies of Gncp 2 and Its Analogs

Design and Synthesis of Truncated and Substituted GNCP-2 Analogs for Functional Mapping

The design and synthesis of truncated and substituted analogs are common strategies employed in SAR studies to map the functional regions of a peptide or protein. This process typically involves creating shorter versions of the original peptide (truncation) or replacing specific amino acids with others (substitution) to observe the effect on biological activity. Such studies can pinpoint the minimal sequence required for activity or identify specific residues crucial for binding or function. While this approach is a standard method for functional mapping in peptide research nih.gov, specific detailed research findings on the design and synthesis of truncated and substituted this compound analogs for functional mapping were not found in the conducted search.

Identification of Key Amino Acid Residues and Motifs Critical for Biological Activities of this compound (e.g., cysteine residues, arginine residues)

Amino acid residues play critical roles in the structure and function of peptides and proteins. This compound is noted to be rich in arginine and cystine residues. researchgate.net Cysteine residues are particularly important as they can form disulfide bonds, which are covalent linkages that contribute significantly to the three-dimensional structure and stability of peptides and proteins. researchgate.net The absence of free sulfhydryl groups in this compound suggests that its cysteine residues are involved in such disulfide bonds. researchgate.net Arginine is a basic amino acid that often participates in electrostatic interactions due to its positively charged guanidino group, which can be important for binding to negatively charged molecules or membranes. britannica.comwikipedia.org While the composition of this compound includes these residues, specific detailed research findings identifying particular key amino acid residues or motifs critical for the various biological activities of this compound beyond this general description were not found in the conducted search.

Impact of Post-Translational Modifications on this compound Activity

Post-translational modifications (PTMs) are chemical modifications that occur to a protein after its synthesis, altering its properties and activities. abcam.comthermofisher.combioninja.com.au PTMs can involve the addition of chemical groups like phosphate, glycosyl, or methyl groups, or proteolytic cleavage. abcam.combioninja.com.au These modifications can regulate protein function, localization, and interactions with other molecules. thermofisher.com Common PTMs include phosphorylation, glycosylation, ubiquitination, and lipidation, among others. thermofisher.commedbullets.com Glycosylation, for instance, involves the attachment of sugar molecules and can impact protein folding, stability, and cell signaling. abcam.comthermofisher.com Lipidation, the attachment of lipids, can influence protein function and signal transduction. abcam.com While PTMs are known to significantly impact the activity of many peptides and proteins abcam.comthermofisher.comnih.gov, specific detailed research findings on the impact of post-translational modifications specifically on this compound activity were not found in the conducted search.

Rational Design and Synthesis of this compound Peptidomimetics with Enhanced Properties

Peptidomimetics are compounds that mimic the structural and functional characteristics of peptides but often possess improved properties such as enhanced metabolic stability, increased receptor affinity, and better bioavailability, addressing some limitations of native peptides. nih.gov Rational design approaches are used to create peptidomimetics by incorporating modifications that enhance desired characteristics while retaining the key structural elements necessary for biological activity. biorxiv.orgchemrxiv.orgnih.govmdpi.com This can involve altering the peptide backbone, incorporating non-natural amino acids, or cyclizing the peptide structure. nih.gov The synthesis of peptidomimetics employs various chemical techniques, often building upon methods used for peptide synthesis. biorxiv.org While the rational design and synthesis of peptidomimetics are established strategies in drug discovery and peptide research chemrxiv.orgnih.govnih.gov, specific detailed research findings on the rational design and synthesis of this compound peptidomimetics with enhanced properties were not found in the conducted search.

Preclinical Biological Evaluation of Gncp 2 in Model Systems Non Human

In Vitro Efficacy of GNCP-2 in Cell-Based Infection Models

In vitro studies using cell-based models are fundamental for the initial assessment of a compound's efficacy. These models provide a controlled environment to investigate the direct effects of this compound on target cells and infectious agents.

Assessment of this compound Activity in Primary Cell Cultures and Immortalized Cell Lines

Primary cell cultures, derived directly from living tissue, and immortalized cell lines, which can proliferate indefinitely, are widely used to evaluate the efficacy of compounds against various pathogens or disease processes. These models allow for the assessment of parameters such as half maximal inhibitory concentration (IC50) or half maximal effective concentration (EC50) of this compound, providing insights into its potency at the cellular level. Studies in immortalized cell lines offer advantages in terms of reproducibility and scalability, while primary cells can better mimic the in vivo cellular environment. For instance, in the context of evaluating potential antivirals, cell lines or primary cells can be infected with a virus, and the effect of this compound on viral replication, entry, or egress can be measured through various assays, such as quantitative PCR, Western blot, or immunofluorescence microscopy. Similarly, for antibacterial evaluation, the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of this compound against target bacteria can be determined using standard broth or agar (B569324) dilution methods with relevant cell types that might be involved in the infection. nih.gov While specific data for this compound in these models were not found in the provided search results, these methodologies represent the standard approach for initial in vitro efficacy screening.

Evaluation of this compound in Organoid and 3D Tissue Culture Models

Organoid and 3D tissue culture models represent a more physiologically relevant in vitro system compared to traditional 2D cell cultures. nih.govthermofisher.com Organoids are self-assembling 3D structures derived from stem cells or primary tissue that mimic the architecture and function of the corresponding organ. rndsystems.com 3D tissue cultures can involve multicellular spheroids or engineered tissues. mdpi.com These models are particularly valuable for studying host-pathogen interactions, tissue barrier function, and the efficacy of compounds in a more complex microenvironment that includes cell-cell interactions and diffusion gradients. mdpi.comnih.gov For evaluating this compound, organoids derived from target organs of infection or inflammation (e.g., intestinal organoids for enteric infections, lung organoids for respiratory infections) could be utilized. rndsystems.com Efficacy endpoints in these models might include reduction in pathogen load within the organoid structure, preservation of tissue integrity, or modulation of inflammatory markers. nih.gov 3D models can exhibit increased drug resistance compared to 2D cultures, making them a more stringent test of compound efficacy. mdpi.com While the search results discuss the generation and application of these models, specific studies evaluating this compound within organoid or 3D tissue culture systems were not identified.

In Vivo Studies of this compound in Non-Human Organism Models

In vivo studies are essential to assess the efficacy of this compound within a living system, considering complex biological processes such as metabolism, immune responses, and tissue distribution.

Zebrafish and Drosophila melanogaster Models for Developmental and Genetic Pathway Analysis of this compound

Zebrafish (Danio rerio) and fruit flies (Drosophila melanogaster) are valuable invertebrate and lower vertebrate models used in preclinical research, particularly for developmental studies, genetic analysis, and high-throughput screening. researchgate.netinvivobiosystems.com Their genetic tractability, rapid reproduction, and relatively simple systems make them suitable for understanding the basic biological effects of compounds and identifying potential molecular targets or pathways influenced by this compound. invivobiosystems.com Zebrafish embryos are transparent, allowing for real-time visualization of developmental processes and the effects of compound exposure. nih.gov Drosophila models have been extensively used in genetic research and can be utilized to study conserved signaling pathways relevant to various diseases. researchgate.net While these models are often employed for analyzing developmental impacts or genetic pathways, they can also be adapted to study host-microbe interactions or certain disease states. unipd.it For this compound, these models could potentially be used to assess its impact on development, identify affected genetic pathways, or screen for efficacy in simplified infection models relevant to these organisms. nih.govnih.gov However, the provided search results primarily highlight their use in studying developmental processes and genetic disorders rather than compound efficacy in infection or inflammatory models. nih.govnih.govresearchgate.net

Murine and Other Rodent Models for Preclinical Efficacy Studies of this compound in Disease Contexts (e.g., infection models, inflammatory models)

Murine (mice) and other rodent models (such as rats and guinea pigs) are the most commonly used mammalian models in preclinical efficacy studies due to their genetic similarity to humans, well-characterized physiology, and availability of various disease models. lidebiotech.commdpi.comnih.gov These models are crucial for evaluating the efficacy of this compound in contexts that closely mimic human diseases, including infections and inflammatory conditions. nih.govscientificarchives.com

Infection models in rodents involve introducing a pathogen (bacteria, viruses, fungi, or parasites) and then administering the test compound to assess its ability to reduce pathogen load, improve survival, or mitigate disease symptoms. Examples include bacterial infection models (e.g., sepsis, pneumonia), viral infection models (e.g., influenza, herpes), and models for specific pathogens. nih.gov Inflammatory models can be induced chemically or surgically, or by using genetic models of inflammatory diseases. nih.govgubra.dk Efficacy endpoints in these models can include measurements of inflammatory markers, assessment of tissue damage, or evaluation of functional outcomes. nih.gov

While the search results mention the use of guinea pigs in infectious disease models and the characterization of neutrophilic antimicrobial cationic peptides including "GNCP2" in this species, specific detailed efficacy data for exogenously administered this compound in rodent infection or inflammatory models were not provided. nih.gov Rodent models are widely used to test the efficacy and safety of potential treatments before human trials. lidebiotech.com Studies in these models can provide data on the compound's effect on disease progression and severity. nih.gov

Pharmacodynamic Markers and Efficacy Endpoints in Animal Models Exposed to this compound

Pharmacodynamic (PD) markers are indicators of a compound's biological effect in the body. In preclinical animal studies of this compound, PD markers are measured to demonstrate that the compound is engaging its target and eliciting a desired biological response. Efficacy endpoints are measures that assess the beneficial effects of the compound on the disease state.

In infection models, PD markers could include changes in immune cell populations, levels of cytokines or chemokines, or markers of tissue damage or repair. Efficacy endpoints would directly measure the impact on the infection, such as reduction in bacterial or viral titers in tissues or fluids, improved survival rates, or resolution of infection-related pathology.

In inflammatory models, PD markers might include levels of pro-inflammatory mediators (e.g., TNF-alpha, IL-6), infiltration of inflammatory cells into affected tissues, or activation markers on immune cells. Efficacy endpoints would focus on reducing inflammation, such as decreased swelling, reduced tissue damage, or improvement in functional scores related to the inflammatory condition.

Specific PD markers and efficacy endpoints for this compound would depend on its proposed mechanism of action and the disease model being studied. The selection of these markers and endpoints is crucial for demonstrating the compound's efficacy and understanding its biological effects in vivo. nih.govnih.gov While the search results discuss the general principles of assessing efficacy and pharmacokinetics/pharmacodynamics in animal models, specific data regarding the PD markers and efficacy endpoints used for this compound were not available. nih.govnih.gov

Based on the available information from the search results, it is not possible to generate a detailed article focusing solely on the chemical compound "this compound" with specific data regarding its ex vivo tissue responses, organ-specific effects, pharmacokinetics, and biodistribution in animal models as outlined.

The search results provided general information on preclinical evaluation methods, pharmacokinetics, and biodistribution studies in animal models nih.govbiorxiv.orgmdpi.comresearchgate.netnews-medical.net. Some results mentioned "GNCP" in different contexts, such as genes for peptides (GNCP1 and GNCP2) found in guinea pigs nih.gov or a bacteriophage (phage GNCP) used in studies against P. aeruginosa infection researchgate.net. A search for "this compound" also returned information about "Gnoscopine" (CID 4544) on PubChem nih.gov, but this compound is referred to as Gnoscopine, and the search results did not provide the specific preclinical data requested for a compound explicitly identified as "this compound".

Without specific research findings, data tables, and detailed information directly linked to a chemical compound named "this compound" and its preclinical evaluation in the requested areas, the article cannot be generated according to the strict instructions and outline provided.

Advanced Analytical and Production Methodologies for Gncp 2 Research

Mass Spectrometry-Based Techniques for GNCP-2 Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the precise characterization of proteins like this compound. It provides high-sensitivity and high-resolution data on molecular mass, sequence, and post-translational modifications.

High-resolution mass spectrometry (HRMS) is critical for confirming the primary structure of this compound. Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers can determine the molecular weight of recombinant this compound with high accuracy, typically within a few parts per million (ppm). This precision allows for the verification of the correct amino acid sequence and the detection of any modifications.

For instance, the theoretical molecular mass of the full 114-amino acid this compound propeptide is 11,897 Da. uniprot.org However, the mature, secreted form is processed and typically expressed recombinantly as a 7.9-8 kDa protein. prospecbio.comrndsystems.com HRMS can precisely measure this mass difference, confirming the cleavage of the signal peptide.

Furthermore, tandem mass spectrometry (MS/MS) is employed for sequence confirmation. In a "top-down" approach, the intact protein is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to read parts of the amino acid sequence directly. A "bottom-up" approach involves chemically or enzymatically digesting the protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting peptide fragment data is matched against the theoretical sequence of this compound to achieve full sequence coverage. N-terminal sequence analysis has been used to confirm the starting residue of the mature recombinant protein, ensuring fidelity to the native form. leinco.comrndsystems.com

Table 1: Illustrative HRMS Data for Recombinant this compound

Parameter Theoretical Value Observed Value Method
Molecular Mass ~7.9 kDa 7925.4 Da ESI-TOF MS
N-terminal Sequence Val-Leu-Thr-Glu-Leu... Confirmed Edman Degradation / MS

Understanding the function of this compound requires identifying its interaction partners within a biological system. Proteomic strategies are used to map this "interactome." A common method is affinity purification coupled with mass spectrometry (AP-MS). In this technique, a tagged version of this compound is expressed in cells and used as "bait" to pull down its binding partners from a cell lysate. The entire complex is then isolated, and the co-purified proteins are identified by MS.

Another powerful approach is proximity-based labeling, such as BioID, where an enzyme that generates reactive biotin molecules is fused to this compound. This enzyme biotinylates proteins in close proximity to this compound within the living cell. Biotinylated proteins can then be purified and identified by mass spectrometry, revealing both stable and transient interactions. As a chemokine, the primary interactors for this compound are its receptors, CXCR1 and CXCR2, through which it mediates its chemotactic effects. leinco.com Proteomic studies can confirm these known interactions and uncover novel binding partners that may modulate its activity.

Table 2: Potential this compound Interacting Partners and Methods for Detection

Interacting Protein Biological Role Detection Method
CXCR1 G-protein coupled receptor, signal transduction AP-MS, Proximity Labeling
CXCR2 G-protein coupled receptor, signal transduction AP-MS, Proximity Labeling
Glycosaminoglycans (GAGs) Cell surface binding, gradient formation Affinity Chromatography, MS

Chromatographic Separation Techniques for this compound Purification and Analysis

Chromatography is fundamental to both the purification and analytical assessment of this compound, ensuring that the final product is homogenous and free of contaminants.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used extensively in the final polishing steps of this compound purification and for assessing its purity. innov-research.comraybiotech.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. raybiotech.com In RP-HPLC, the protein is passed through a column containing a nonpolar stationary phase (e.g., C8 or C18 alkyl chains). Separation is achieved by eluting with a gradient of increasing organic solvent concentration, such as acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). leinco.com

This method effectively separates the correctly folded, full-length this compound from truncated forms, aggregates, or other process-related impurities. Analytical RP-HPLC is used to determine the purity of the final product, with commercial recombinant this compound often achieving a purity greater than 98% as determined by this method. raybiotech.comthermofisher.comyeasenbio.com

Table 3: Typical RP-HPLC Parameters for this compound Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min

Gel electrophoresis is a routine technique used to assess the purity, molecular weight, and integrity of this compound. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is the most common method. rndsystems.com In this denaturing technique, proteins are separated based on their molecular mass. Recombinant this compound typically migrates as a single band corresponding to its molecular weight of approximately 8 kDa. leinco.comrndsystems.com The purity can be visualized by staining the gel with dyes like Coomassie Blue or the more sensitive silver stain, which confirms the absence of contaminating proteins. leinco.com

Native gel electrophoresis, such as Blue Native PAGE (BN-PAGE), can also be used. This technique separates proteins in their non-denatured, folded state, providing information about the protein's native size, conformation, and potential for forming non-covalent oligomers.

Recombinant Expression Strategies for High-Yield this compound Production

The production of sufficient quantities of this compound for research is achieved through recombinant DNA technology. Bacterial expression systems, particularly Escherichia coli (E. coli), are widely used for this purpose due to their rapid growth, low cost, and well-established genetic tools. prospecbio.comraybiotech.com

The process begins with the cloning of the gene sequence encoding the mature human this compound into a suitable bacterial expression vector. nih.gov This vector typically contains a strong, inducible promoter (e.g., T7 lac operator) to control gene expression, a ribosome binding site, and often a tag for purification. The recombinant plasmid is then transformed into a suitable E. coli strain. Expression is induced by adding an agent like Isopropyl β-D-1-thiogalactopyranoside (IPTG). Since this compound is a small, non-glycosylated protein, E. coli is an ideal host for producing the biologically active form. prospecbio.com Following expression, the bacterial cells are harvested, lysed, and the recombinant this compound is purified from the cell lysate using a combination of chromatographic techniques, including affinity and reversed-phase chromatography.

Table 5: Components of a Typical E. coli Expression System for this compound

Component Example Purpose
Host Strain E. coli BL21(DE3) Lacks proteases, contains T7 RNA polymerase for high-level expression.
Vector pET series Provides strong, inducible T7 promoter and antibiotic resistance gene.
Promoter T7 promoter Drives high-level transcription of the this compound gene.
Inducer IPTG Induces expression by removing the LacI repressor from the promoter.

Solid-Phase Peptide Synthesis (SPPS) for this compound and its Analogs

Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone in the production of this compound and its analogs for research purposes. This methodology, pioneered by R. Bruce Merrifield, offers a robust and efficient means of assembling a peptide chain in a stepwise manner on an insoluble polymer support. peptide.combachem.com The technique's primary advantage lies in the ability to use excess reagents to drive reactions to completion, with purification at each step simplified to washing the solid support, to which the growing peptide remains covalently attached. bachem.com This process is highly amenable to automation, facilitating the synthesis of complex peptide sequences. peptide.com

The synthesis of this compound via SPPS involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin. Each subsequent amino acid, with its amino group temporarily protected, is then coupled to the free N-terminus of the growing peptide chain. A deprotection step follows each coupling reaction to allow for the addition of the next amino acid. This cycle of coupling and deprotection is repeated until the desired sequence of this compound or its analog is assembled.

The choice of protecting groups for the amino acids and the type of resin are critical parameters in SPPS. The most common strategies are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistries. In Fmoc-based synthesis, the N-terminal Fmoc group is removed with a mild base, such as piperidine, while the side-chain protecting groups are typically acid-labile. Conversely, in Boc-based synthesis, the N-terminal Boc group is removed with a mild acid, and the side-chain protecting groups are removed with a strong acid at the final cleavage step.

The table below outlines the key stages involved in a typical Fmoc-based Solid-Phase Peptide Synthesis cycle for a hypothetical this compound peptide.

StepProcedureReagents/SolventsPurpose
1. Resin Swelling The solid support resin is swelled in an appropriate solvent.Dichloromethane (DCM) or Dimethylformamide (DMF)To allow for efficient diffusion of reagents into the resin beads.
2. Deprotection Removal of the Fmoc protecting group from the N-terminus of the peptide chain.20-50% Piperidine in DMFTo expose the free amine for the next coupling reaction.
3. Washing The resin is thoroughly washed to remove excess deprotection reagent and byproducts.DMF, DCMTo ensure a clean coupling reaction in the next step.
4. Coupling The next Fmoc-protected amino acid is activated and coupled to the free N-terminus.Fmoc-amino acid, a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIEA) in DMFTo form the peptide bond.
5. Washing The resin is washed to remove excess reagents and byproducts from the coupling reaction.DMF, DCMTo prepare the resin for the next deprotection step.
6. Repeat Cycle Steps 2-5 are repeated until the desired peptide sequence is assembled.N/ATo elongate the peptide chain.
7. Final Deprotection Removal of the Fmoc group from the final amino acid.20-50% Piperidine in DMFTo prepare for cleavage.
8. Cleavage and Side-Chain Deprotection The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed.A strong acid cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS))To release the crude peptide into solution.

The synthesis of this compound analogs often involves the substitution of specific amino acids within the sequence to investigate structure-activity relationships. SPPS is particularly well-suited for generating a library of such analogs, as the systematic nature of the process allows for the straightforward incorporation of different amino acid building blocks at desired positions.

The efficiency of each coupling step is crucial for the successful synthesis of the final peptide. Incomplete reactions can lead to deletion sequences, which are difficult to separate from the target peptide. Therefore, monitoring the completion of the coupling reactions is often performed using qualitative tests like the Kaiser test.

The table below presents hypothetical data from the synthesis of a 10-amino acid this compound analog, illustrating the stepwise yield for each coupling cycle.

Coupling CycleAmino Acid AddedTheoretical Yield (mg)Actual Yield (mg)Stepwise Yield (%)Cumulative Yield (%)
1Gly100.099.299.299.2
2Pro108.5107.198.797.9
3Asn120.2118.898.896.7
4Cys131.9130.398.895.5
5Pro140.4138.798.894.4
6Gly146.1144.398.893.3
7Asn157.8155.998.892.2
8Cys169.5167.398.791.0
9Pro178.0175.798.789.8
10Gly183.7181.298.688.5

Following cleavage from the resin, the crude this compound peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are then confirmed by analytical techniques such as mass spectrometry and analytical RP-HPLC.

Computational and Bioinformatics Approaches in Gncp 2 Research

Molecular Docking and Dynamics Simulations of GNCP-2 with Target Molecules (e.g., membranes, receptors)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a molecule, such as a peptide, and its potential targets, including biological membranes and receptors. Molecular docking predicts the preferred binding orientation and affinity of a ligand (like this compound) to a receptor or membrane component based on scoring functions. mdpi.complos.org MD simulations extend this by simulating the time-dependent behavior of the molecular system, providing insights into the stability of the complex, conformational changes, and the dynamics of interactions in a more realistic environment, often including solvent and lipid bilayers. nih.govnih.govnih.govnih.govmdpi.commdpi.comrsc.orgresearchgate.netfrontiersin.org

For a cationic peptide like this compound, MD simulations are particularly valuable for studying its interactions with negatively charged cell membranes. These simulations can reveal how the peptide associates with or inserts into the lipid bilayer, the extent of membrane perturbation, and the specific lipid-peptide contacts. nih.govnih.govmdpi.comrsc.orgdiva-portal.org Similarly, if this compound interacts with specific protein receptors, docking and MD simulations can help identify binding sites, characterize the nature of the interactions (e.g., hydrogen bonds, electrostatic interactions), and understand the dynamic events associated with binding and potential activation or inhibition of the receptor. nih.govnih.govmdpi.comresearchgate.netfrontiersin.orgrub.denih.gov While specific data for this compound are not available, these methods have been successfully applied to study the binding of small molecules and peptides to G protein-coupled receptors (GPCRs), the largest family of membrane receptors, and their dynamic interactions. nih.govnih.govmdpi.comresearchgate.netrub.de

In Silico Prediction of this compound Structure and Folding Pathways

Predicting the three-dimensional structure of a peptide or protein from its amino acid sequence (in silico structure prediction) is a fundamental problem in bioinformatics. Various computational methods exist, ranging from homology modeling (if a similar structure is known) to ab initio methods (predicting structure from scratch). nih.gov For peptides, which are generally smaller and more flexible than larger proteins, methods like molecular dynamics simulations can also be used to explore conformational space and predict stable structures.

Understanding the folding pathway of a peptide describes the sequence of conformational changes it undergoes to reach its stable, functional structure. In silico prediction of folding pathways often involves extensive conformational sampling and the use of algorithms to identify intermediate states and the transitions between them. mcgill.caplos.orgnih.govnih.gov While protein folding can be complex, especially for larger proteins, computational methods are being developed to predict folding mechanisms and tertiary structure using only sequence information. mcgill.caplos.orgnih.gov For a peptide like this compound, computational approaches could be employed to predict its likely 3D structure in different environments (e.g., in solution, near a membrane) and potentially explore the pathways by which it attains these structures. Research suggests that even slight amino acid variations can have kinetic consequences on folding pathways. mcgill.ca

Bioinformatic Analysis of this compound Gene and Protein Sequences Across Species (Phylogenetic Studies)

Bioinformatic analysis of gene and protein sequences is essential for understanding the evolutionary history, functional conservation, and potential variations of a molecule like this compound across different species. This involves several key steps:

Sequence Retrieval: Searching databases for homologous gene or protein sequences in various organisms.

Multiple Sequence Alignment (MSA): Aligning the sequences to identify conserved regions, insertions, deletions, and variations. protocols.iogenome.govnumberanalytics.com MSA is a critical step for phylogenetic analysis. numberanalytics.com

Phylogenetic Tree Construction: Using the aligned sequences to build phylogenetic trees that represent the evolutionary relationships between the sequences and, by inference, the species from which they originated. protocols.ionumberanalytics.comnih.govresearchgate.netnih.gov Phylogenetic analysis can be based on DNA or protein sequences, with protein sequences often preferred for studying more distantly related organisms due to their higher conservation rate. numberanalytics.comresearchgate.net

Analysis of Sequence Conservation and Variation: Identifying highly conserved amino acid residues or regions, which may indicate functional or structural importance, as well as variable regions that might be associated with species-specific adaptations. nih.gov

Gene Structure Analysis: Examining the gene encoding this compound, including exon-intron boundaries and regulatory elements, and comparing them across species. researchgate.net

Given that this compound is a guinea-pig peptide researchgate.net, phylogenetic studies could involve comparing its sequence to potential homologs in other rodent species or mammals to trace its evolutionary history and identify conserved features. Bioinformatic pipelines are routinely used for such analyses, including quality control, sequence alignment, and phylogenetic tree construction. nih.govnih.gov

Machine Learning Approaches for Predicting this compound Activity and Designing Novel Peptide Analogs

Machine learning (ML) techniques are increasingly applied in peptide research for tasks such as predicting peptide activity and designing novel peptides with desired properties. github.comnih.govnih.govfrontiersin.org

For this compound, ML models could be trained on datasets of peptides with known activities (if such data were available or could be generated) to predict the potential activity of this compound or its modified versions. This involves featurizing the peptide sequence or structure and using various ML algorithms to build predictive models. nih.govpaperswithcode.comarxiv.org

Furthermore, ML, particularly generative models, can be used to design novel peptide analogs of this compound. These models can explore the vast chemical space of peptides to generate sequences that are predicted to have improved or altered properties, such as enhanced stability, modified target specificity, or increased activity. github.comnih.govnih.govfrontiersin.orgarxiv.org Machine learning-guided approaches, such as combining classifiers with genetic algorithms, have shown promise in efficiently exploring peptide sequence space and designing novel peptides with desired self-assembling properties, a concept potentially applicable to designing analogs with specific interaction characteristics. github.com The design process often involves iteratively training ML models on empirical data and using the models to propose new peptide candidates for synthesis and testing. nih.gov

While specific ML applications to this compound are not detailed in the search results, the principles and methodologies are highly relevant for future research aimed at understanding and potentially modifying the properties of this peptide.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot Found
Stenothricin-GNPS 2145740460

Summary of Computational Approaches and Relevance to Peptide Research

Computational ApproachGeneral Application in Peptide ResearchPotential Relevance to this compound
Molecular Docking & Dynamics SimulationsStudying interactions with membranes, receptors, and other molecules; understanding binding kinetics. nih.govnih.govnih.govnih.govmdpi.commdpi.comrsc.orgresearchgate.netfrontiersin.orgnih.govInvestigating interactions with guinea-pig cell membranes or potential receptor targets; understanding its mechanism of action at a molecular level.
In Silico Structure & Folding PredictionPredicting 3D structure from sequence; understanding folding pathways and intermediate states. nih.govmcgill.caplos.orgnih.govnih.govPredicting the likely 3D structure of the mature this compound peptide; exploring its conformational flexibility and how it attains its functional structure.
Bioinformatic Sequence & Phylogenetic AnalysisComparing sequences across species; identifying conserved regions; reconstructing evolutionary history. protocols.ionumberanalytics.comnih.govresearchgate.netnih.govAnalyzing the this compound gene and protein sequences in guinea pigs and related species; understanding its evolutionary origins and conservation.
Machine Learning for Activity Prediction & Analog DesignPredicting peptide activity; designing novel peptides with desired properties; exploring peptide chemical space. github.comnih.govnih.govfrontiersin.orgnih.govpaperswithcode.comarxiv.orgarxiv.orgPredicting potential biological activities of this compound; designing modified this compound analogs with potentially enhanced or altered properties for research purposes.

Translational Insights and Future Research Trajectories for Gncp 2

Elucidating Novel Biological Roles and Signaling Pathways Modulated by GNCP-2

The primary elucidated biological role of this compound is its antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. mdpi.comresearchgate.net As an alpha-defensin, it contributes to the innate immune response, acting as a direct effector molecule against invading pathogens. bicnirrh.res.inmdpi.comresearchgate.net While its direct antimicrobial function is established, the extent of other potential biological roles or the specific signaling pathways modulated by this compound as a peptide are areas requiring further investigation. Research into the broader effects of defensins, as components of the immune system, suggests potential involvement in modulating immune cell responses or interacting with host tissues, but specific pathways for this compound remain to be fully elucidated.

Development of Advanced Delivery Systems for this compound in Preclinical Applications

Information regarding the development of advanced delivery systems specifically for the peptide this compound in preclinical applications was not found in the provided search results.

This compound as a Biological Probe for Understanding Host-Pathogen Interactions and Immune Regulation

This compound's intrinsic antimicrobial activity positions it as a valuable biological probe for studying host-pathogen interactions, particularly those involving bacterial pathogens susceptible to defensins. mdpi.comresearchgate.net Its presence as a neutrophil-derived peptide underscores its role in the initial innate immune response to infection. bicnirrh.res.inmdpi.comresearchgate.net Investigating how this compound interacts with bacterial membranes and disrupts cellular integrity can provide insights into the mechanisms of innate defense. Furthermore, studying its activity in different environmental conditions, such as varying salt concentrations, and in combination with other immune molecules, like cathelicidins, can reveal complex synergistic interactions that are crucial for effective immune regulation during infection. researchgate.net Such studies can utilize this compound as a tool to dissect the intricate interplay between host defense peptides and microbial survival strategies.

Strategic Directions for Preclinical Optimization and Potentiation of this compound Activity

Strategic directions for the preclinical optimization and potentiation of this compound activity can be informed by its known characteristics and interactions. One significant finding is the synergistic enhancement of GNCP activity against E. coli and S. aureus when combined with cathelicidins, particularly in conditions like 150 mM NaCl where the activity of defensins alone is diminished. researchgate.net This synergy suggests that combining this compound with other antimicrobial peptides or compounds could be a strategy to enhance its efficacy and overcome limitations, such as reduced activity in physiological salt concentrations. Future preclinical studies could focus on identifying optimal combinations and understanding the mechanisms behind this synergy, potentially leading to the development of more potent antimicrobial approaches. Additionally, research into the gene encoding this compound and its promoter activity, which shows homology but differences compared to GNCP-1, could offer avenues for optimizing its expression or production. jst.go.jpresearchgate.net

Q & A

Q. How can adaptive trial designs balance ethical and scientific rigor in this compound’s Phase II/III studies?

  • Methodological Answer: Implement Bayesian response-adaptive randomization to allocate patients to optimal doses. Predefine futility boundaries using interim analyses (Lan-DeMets spending function) and integrate patient-reported outcomes (PROs) for safety-efficacy tradeoff assessments .

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